molecular formula C18H17ClN2O3 B2812267 5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941059-81-0

5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2812267
CAS No.: 941059-81-0
M. Wt: 344.8
InChI Key: MKGROKIZTYESOK-UHFFFAOYSA-N
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Description

“5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is an organic compound . It has been reported as an intermediate in the synthesis of certain drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been used in the study of the Jak3 Kinase Domain, where it was found to bind covalently .

Scientific Research Applications

Synthesis and Neuroleptic Activity

A study focused on synthesizing a series of benzamides, including derivatives structurally related to the specified compound, to evaluate their potential neuroleptic (antipsychotic) activities. These compounds were assessed for their ability to inhibit stereotyped behavior induced by apomorphine in rats. The research found a significant correlation between the structural features of these benzamides and their neuroleptic activity, suggesting their potential use in treating psychosis with fewer side effects compared to traditional medications (Iwanami et al., 1981).

Serotonin 4 Receptor Agonism for Gastrointestinal Motility

Another area of research involves the design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists. These compounds, including variations of the specified chemical, were tested for their ability to contract the isolated guinea-pig ascending colon, highlighting their potential to improve gastrointestinal motility. The research indicates the promise of such compounds in enhancing oral bioavailability and gastrointestinal motility, with specific compounds showing superiority in pharmacological profiles (Sonda et al., 2003; Sonda et al., 2004).

Analytical and Quantitative Studies

Quantitative analysis of compounds structurally similar to the specified chemical has been conducted to develop and validate bioanalytical methods. These studies are crucial for pharmacokinetic evaluations, enabling the quantification of such compounds in biological matrices, which is essential for further drug development and therapeutic application research (Zalavadia, 2016).

Antioxidant Activity

Research into derivatives of the specified chemical compound has also explored their antioxidant activities. These studies synthesized a range of compounds to evaluate their ability to scavenge free radicals and reduce oxidative stress, with some compounds showing potent antioxidant activities comparable or superior to known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Fluorescence Enhancement and Probing Applications

The compound and its analogs have been studied for their potential to enhance the fluorescence of lanthanides, such as erbium (Er), which can be leveraged for developing sensitive fluorimetric probes. This research underscores the versatility of the compound in biochemical and analytical applications beyond its pharmacological potential (Faridbod et al., 2009).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-16-8-7-12(19)10-15(16)18(23)20-13-4-2-5-14(11-13)21-9-3-6-17(21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGROKIZTYESOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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